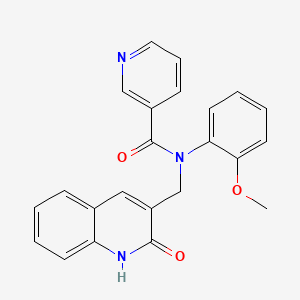
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, also known as HQNO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. HQNO has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide involves its ability to disrupt the electron transport chain in bacteria and cancer cells. This disruption leads to the accumulation of reactive oxygen species, which ultimately leads to cell death. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been shown to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress in bacteria and cancer cells, leading to cell death. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to inhibit the activity of certain enzymes, which could contribute to its anti-inflammatory properties. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has also been found to have an effect on mitochondrial function, which could contribute to its anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its ability to selectively target bacteria and cancer cells, making it a promising candidate for the development of new antibiotics and anti-cancer agents. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide in lab experiments is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. One direction is the development of new antibiotics and anti-cancer agents based on the structure of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide. Additionally, further research is needed to elucidate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide and its effects on mitochondrial function. Finally, research is needed to determine the potential toxicity of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide and its suitability for use in various applications.
Conclusion:
In conclusion, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, or N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide, is a synthetic compound that has been extensively studied for its potential applications in scientific research. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Its mechanism of action involves its ability to disrupt the electron transport chain in bacteria and cancer cells, leading to cell death. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has several future directions for research and development, including the development of new antibiotics and anti-cancer agents, further elucidation of its mechanism of action, and determination of its potential toxicity.
Méthodes De Synthèse
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-3-formylquinoline with 2-methoxyaniline and nicotinamide. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide as a final product.
Applications De Recherche Scientifique
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial properties, making it a promising candidate for use in the development of new antibiotics. N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)nicotinamide has been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-21-11-5-4-10-20(21)26(23(28)17-8-6-12-24-14-17)15-18-13-16-7-2-3-9-19(16)25-22(18)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOVHUKWBAXTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7684094.png)
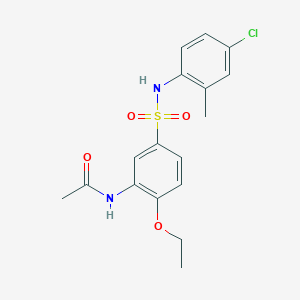

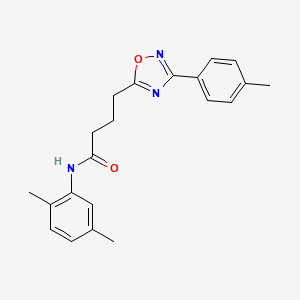

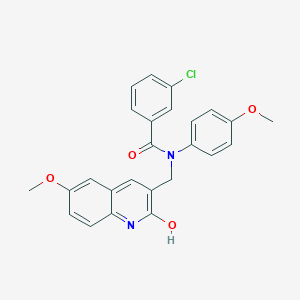
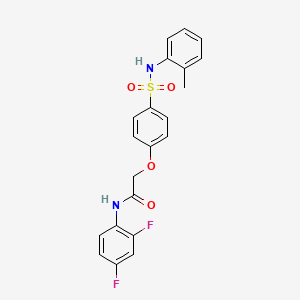

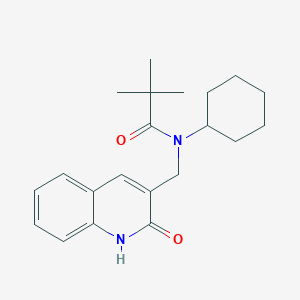


![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)